Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline derivative, which undergoes acylation with a chloroformate to form the carbamoyl intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with a trifluoromethyl ketone, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ester moiety produces an alcohol.
Scientific Research Applications
Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, contributing to its inhibitory effects.
Comparison with Similar Compounds
Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate: This compound lacks the carbamoyl group, which may affect its reactivity and biological activity.
Mthis compound: The methyl ester analog may have different solubility and pharmacokinetic properties compared to the ethyl ester.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C18H15ClF4N2O4 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
ethyl 2-[4-[(3-chloro-4-fluorophenyl)carbamoylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C18H15ClF4N2O4/c1-2-29-15(26)17(28,18(21,22)23)10-3-5-11(6-4-10)24-16(27)25-12-7-8-14(20)13(19)9-12/h3-9,28H,2H2,1H3,(H2,24,25,27) |
InChI Key |
VLFKXQZJSYWPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl)(C(F)(F)F)O |
Origin of Product |
United States |
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